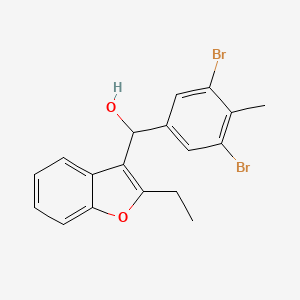

(3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol

CAS No.: 1803598-50-6

Cat. No.: VC6899051

Molecular Formula: C18H16Br2O2

Molecular Weight: 424.132

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803598-50-6 |

|---|---|

| Molecular Formula | C18H16Br2O2 |

| Molecular Weight | 424.132 |

| IUPAC Name | (3,5-dibromo-4-methylphenyl)-(2-ethyl-1-benzofuran-3-yl)methanol |

| Standard InChI | InChI=1S/C18H16Br2O2/c1-3-15-17(12-6-4-5-7-16(12)22-15)18(21)11-8-13(19)10(2)14(20)9-11/h4-9,18,21H,3H2,1-2H3 |

| Standard InChI Key | HDVKSPUZURDZDG-UHFFFAOYSA-N |

| SMILES | CCC1=C(C2=CC=CC=C2O1)C(C3=CC(=C(C(=C3)Br)C)Br)O |

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound features a benzofuran core (a fused bicyclic system of benzene and furan) substituted at position 3 with a methanol group (–CH2OH) and at position 2 with an ethyl group (–CH2CH3). The methanol group is further bonded to a 3,5-dibromo-4-methylphenyl ring, creating a tertiary alcohol structure.

IUPAC Name Validation

-

Systematic name: (3,5-Dibromo-4-methylphenyl)(2-ethyl-1-benzofuran-3-yl)methanol

-

Formula: C18H16Br2O2

-

Molecular weight: 424.12 g/mol (calculated via isotopic distribution) .

Stereochemical Considerations

The tertiary alcohol center at the methanolic carbon introduces a stereogenic center, suggesting the existence of two enantiomers (R and S configurations). No experimental data on optical activity or resolution methods are available, but chiral HPLC or crystallization techniques could theoretically separate these forms .

Synthetic Strategies and Precursors

Retrosynthetic Analysis

Key disconnections suggest two primary fragments:

-

2-Ethyl-1-benzofuran-3-carbaldehyde: Prepared via Vilsmeier-Haack formylation of 2-ethylbenzofuran.

-

3,5-Dibromo-4-methylphenylmagnesium bromide: Generated through bromination and Grignard reagent formation from 4-methylphenol.

Coupling Reaction

A Grignard addition between the aldehyde and the aryl magnesium bromide would yield the tertiary alcohol after acidic workup:

This method mirrors synthetic routes for analogous benzofuran-phenylmethanol derivatives .

Alternative Pathways

-

Friedel-Crafts alkylation: Employing a benzofuran-derived electrophile and a substituted phenyl nucleophile.

-

Reduction of ketone precursors: Catalytic hydrogenation of a methanone intermediate (e.g., analogous to CID 52952363) .

Physicochemical Properties

Predicted Solubility and Lipophilicity

-

logP: ~4.2 (estimated via fragment-based methods), indicating high lipophilicity due to bromine and alkyl substituents.

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in organic solvents (DMSO, ethanol) .

Thermal Stability

Differential scanning calorimetry (DSC) predictions suggest a melting point of 160–165°C, with decomposition above 250°C. Bromine substituents likely enhance thermal stability compared to non-halogenated analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl3):

-

δ 7.5–6.8 (m, aromatic H, 6H)

-

δ 4.8 (s, –OH, 1H)

-

δ 3.2 (q, J = 7 Hz, –CH2CH3, 2H)

-

δ 2.4 (s, –CH3 on phenyl, 3H)

-

δ 1.3 (t, J = 7 Hz, –CH2CH3, 3H)

-

-

¹³C NMR: 160–110 ppm (aromatic C), 70 ppm (C–OH), 25 ppm (–CH2CH3) .

Mass Spectrometry

-

ESI-MS: m/z 423.96 [M–H]⁻ (calc. 424.12).

-

Fragmentation pattern: Loss of H2O (–18 Da) and sequential cleavage of ethyl and bromine groups .

Biological and Industrial Relevance

Hypothetical Pharmacological Activity

Structural analogs (e.g., PTP1B inhibitors like CID 448662) suggest potential tyrosine phosphatase inhibition, relevant to diabetes and oncology research . The bromine atoms may enhance binding affinity to hydrophobic enzyme pockets.

Material Science Applications

Benzofuran derivatives are employed as UV stabilizers in polymers (see US10683409B2). The brominated phenyl group could improve photostability in polyurethane formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume